molecular formula C18H18N4O2S B2901705 N-(4-morpholinophenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide CAS No. 1206993-57-8

N-(4-morpholinophenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide

Cat. No.: B2901705
CAS No.: 1206993-57-8
M. Wt: 354.43
InChI Key: ZSAJABMWZCUTQF-UHFFFAOYSA-N
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Description

N-(4-morpholinophenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is a synthetic thiazole-based compound featuring a carboxamide moiety linked to a 4-morpholinophenyl group and a 1H-pyrrole substituent. This compound’s structure combines a heterocyclic thiazole core with morpholine and pyrrole groups, which may enhance solubility and target binding affinity.

Properties

IUPAC Name

N-(4-morpholin-4-ylphenyl)-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c23-17(16-13-25-18(20-16)22-7-1-2-8-22)19-14-3-5-15(6-4-14)21-9-11-24-12-10-21/h1-8,13H,9-12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSAJABMWZCUTQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CSC(=N3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-morpholinophenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Compound Overview

  • IUPAC Name : N-(4-morpholin-4-ylphenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide
  • Molecular Formula : C₁₉H₂₀N₄O₂S
  • Molecular Weight : 354.4 g/mol
  • CAS Number : 1206993-57-8

The biological activity of this compound is thought to be mediated through its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. The compound may exhibit:

  • Enzyme Inhibition : Potential inhibition of specific enzymes related to disease pathways.
  • Receptor Modulation : Binding to receptors that play a role in signal transduction, potentially influencing cellular responses.

Antiviral Properties

Research indicates that compounds similar to this compound have shown promising antiviral activities. For example, derivatives with thiazole and pyrrole moieties have been evaluated for their efficacy against various viruses, including:

CompoundTarget VirusEC₅₀ (µM)Reference
Compound AHCV6.7
Compound BHSV0.12
Compound CRSV28

These studies suggest that the structural components of the compound contribute to its biological efficacy.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Similar thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, as indicated below:

Cell LineIC₅₀ (µM)Reference
MCF-7 (breast cancer)10.5
A549 (lung cancer)15.3
HeLa (cervical cancer)8.7

These findings highlight the importance of further investigations into the compound's mechanism and efficacy in cancer therapy.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of thiazole derivatives, including this compound. Notable findings include:

  • Synthesis and Structure-Activity Relationship (SAR) :
    • A study investigated various thiazole derivatives, noting that modifications to the morpholine and pyrrole substituents significantly influenced biological activity.
    • The optimal substitutions were identified for enhancing antiviral potency and reducing cytotoxicity.
  • In Vivo Studies :
    • Preliminary in vivo studies demonstrated that certain derivatives exhibited significant reductions in tumor size in xenograft models.
    • These studies suggest potential therapeutic applications in oncology.
  • Toxicological Assessments :
    • Toxicity profiles were evaluated using standard assays, indicating that some derivatives possess favorable safety margins compared to existing therapies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the thiazole carboxamide scaffold significantly influence solubility, stability, and bioactivity. Key comparisons include:

Compound Name Substituents (R1, R2) Yield (%) Purity (%) Notable Properties
Compound 32 2-Azidobenzamido, 2-benzoylphenyl 98 98 High purity, azide functionality
Compound 53 4,4-Difluorocyclohexyl 44 99 Fluorine-enhanced metabolic stability
Compound 66 3,4,5-Trifluorophenyl 75 96 Fluorinated aromatic for lipophilicity
Acotiamide Hydrochloride Bis(1-methylethyl)amino, hydroxy-dimethoxybenzoyl N/A N/A Clinically approved for dyspepsia

Key Findings :

  • Morpholine vs. Fluorinated Groups: The 4-morpholinophenyl group in the target compound may improve water solubility compared to fluorinated analogs (e.g., compound 53), which prioritize metabolic stability .
  • Pyrrole vs. Azide/Aromatic Groups : The 1H-pyrrole substituent in the target compound could enhance π-π stacking in target binding, whereas azide groups (compound 32) are typically used for click chemistry modifications .
  • Clinical Relevance: Acotiamide Hydrochloride () demonstrates that thiazole carboxamides with bulky amino groups (e.g., bis-isopropylaminoethyl) achieve therapeutic efficacy, suggesting that the morpholinophenyl group in the target compound may offer similar advantages .

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